

Application Note: Experimental Design for Peroxyacetyl Nitrate Thermal Decomposition Studies

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Compound of Interest		
Compound Name:	Peroxyacetyl nitrate	
Cat. No.:	B1219964	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peroxyacetyl nitrate (PAN), or CH₃C(O)OONO₂, is a key secondary pollutant in photochemical smog.[1] Its thermal stability plays a crucial role in atmospheric chemistry, as it acts as a significant reservoir and transport agent for nitrogen oxides (NOx) over long distances.[2] At elevated temperatures, PAN undergoes thermal decomposition, releasing NOx and peroxyacetyl radicals, which can then influence local ozone production.[1][2] Understanding the kinetics and mechanism of this decomposition is vital for accurate atmospheric modeling and pollution control strategies. This document provides detailed protocols and application notes for designing experiments to study the thermal decomposition of PAN.

Decomposition Mechanism

The primary pathway for the thermal decomposition of PAN is the unimolecular fission of the weak peroxide O-N bond.[3][4] This reaction is reversible and highly dependent on temperature.[5][6]

Primary Reaction: $CH_3C(O)OONO_2 \rightleftharpoons CH_3C(O)OO \bullet + NO_2[1][2][4][7]$

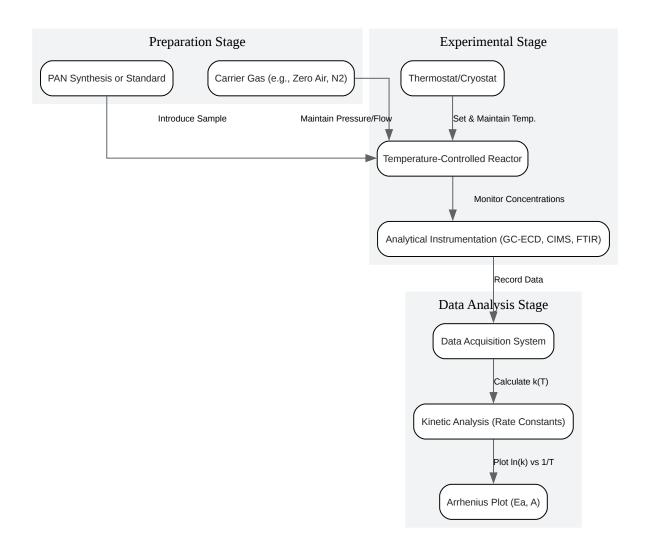


The peroxyacetyl radical (CH₃C(O)OO•) can then undergo further reactions, for instance, with nitric oxide (NO) or another peroxyacetyl radical. A minor decomposition pathway involves the fission of the O-O bond, though this is less significant under typical atmospheric conditions.[3] [4]

Experimental Design and Workflow

A typical experimental setup for studying PAN thermal decomposition involves introducing a known concentration of PAN into a temperature-controlled reactor and monitoring its decay over time, along with the appearance of its decomposition products.





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Caption: Experimental workflow for PAN thermal decomposition studies.

Experimental Protocols



Protocol 1: Static Chamber Decomposition with GC-ECD Analysis

This protocol describes the study of PAN thermal decomposition in a static environmental chamber with analysis by Gas Chromatography with Electron Capture Detection (GC-ECD), a common and robust method.[8][9][10]

A. Materials and Equipment

- Peroxyacetyl nitrate (PAN) source (synthesized in the lab or from a certified standard).
- Collapsible environmental chamber made of FEP Teflon film (e.g., 3.5 m³).[11]
- Purified air ("zero air") or high-purity nitrogen.[12]
- Gas chromatograph equipped with an electron capture detector (GC-ECD).[9]
- Temperature control system for the chamber.
- Gas-tight syringes and mass flow controllers.
- Data acquisition system.
- B. Experimental Procedure
- Chamber Preparation: The Teflon chamber is first flushed with purified air for several hours to ensure a clean, contaminant-free environment.
- PAN Introduction: A known volume and concentration of PAN vapor are introduced into the chamber using a gas-tight syringe or a calibrated mass flow controller. The initial concentration is typically in the parts-per-billion (ppb) range (e.g., 1-70 ppb).[11]
- Temperature Control: The chamber is maintained at a constant, precisely controlled temperature. Experiments are repeated at various temperatures (e.g., 288-299 K) to determine the temperature dependence of the decomposition rate.[11]
- Sample Analysis:



- At regular time intervals, a sample of the chamber air is drawn and injected into the GC-ECD system.
- The GC separates PAN from other compounds, and the ECD provides highly sensitive detection.[8][9]
- The concentration of PAN is recorded as a function of time.
- Data Analysis:
 - The natural logarithm of the PAN concentration is plotted against time. For a first-order reaction, this should yield a straight line.
 - The slope of this line is equal to the negative of the first-order rate constant, k.
 - The Arrhenius equation, k = A exp(-Ea/RT), is used to analyze the temperature dependence. A plot of ln(k) versus 1/T (Arrhenius plot) gives a straight line with a slope of -Ea/R and an intercept of ln(A), allowing for the determination of the activation energy (Ea) and the pre-exponential factor (A).

Protocol 2: Flow Tube Decomposition with TD-CIMS Analysis

This protocol utilizes a flow tube reactor coupled with Thermal Dissociation-Chemical Ionization Mass Spectrometry (TD-CIMS) for rapid and sensitive measurements.[13]

A. Materials and Equipment

- PAN source.
- Heated quartz or Teflon flow tube reactor.[13]
- Mass flow controllers for precise control of carrier gas and sample flow.
- Chemical Ionization Mass Spectrometer (CIMS) with an iodide (I⁻) reagent ion source.[13]
- Temperature-controlled furnace or jacket for the flow tube.



- Data acquisition system.
- B. Experimental Procedure
- System Setup: A continuous flow of a carrier gas (e.g., N₂) is passed through the heated flow tube. The temperature of the tube is set and stabilized.
- PAN Introduction: A small, constant flow of gaseous PAN is introduced into the main carrier gas flow at the entrance of the heated tube.
- Thermal Decomposition: As the gas mixture travels through the heated section of the tube, PAN undergoes thermal decomposition. The extent of decomposition depends on the temperature and the residence time in the heated zone.
- Detection by CIMS:
 - The gas exiting the flow tube is sampled by the CIMS.
 - In the CIMS, the thermally generated peroxyacetyl radicals (CH₃C(O)OO•) react with iodide ions (I⁻).[13]
 - The instrument detects the resulting acetate ion (CH₃COO⁻) at m/z 59. The signal
 intensity is proportional to the concentration of the peroxyacetyl radical, and thus to the
 amount of PAN that has decomposed.[14]
 - By measuring the signal at different flow tube temperatures, the decomposition rate can be determined.
- Data Analysis: The rate constant k at each temperature is calculated based on the residence time in the reactor and the measured extent of PAN decomposition. An Arrhenius plot is then constructed as described in Protocol 1 to find Ea and A.

Data Presentation

The kinetic parameters for the thermal decomposition of PAN have been determined in numerous studies. The following table summarizes representative values.

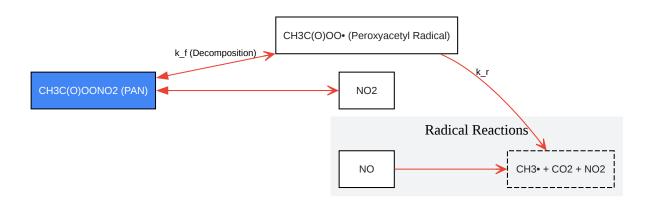


Pre- exponential Factor (A) (s ⁻¹)	Activation Energy (Ea) (kJ/mol)	Rate Constant at 298 K (k ₂₉₈) (s ⁻¹)	Temperature Range (K)	Reference
1.86 x 10 ¹⁶	112.8	3.0 x 10 ⁻⁴	288 - 299	Grosjean et al. (1994)[11]
2.52 x 10 ¹⁶	112.8	3.8 x 10 ⁻⁴	283 - 313	Tuazon et al. (1991)[5][15]
7.94 x 10 ¹⁴	104.0	3.2 x 10 ⁻⁴	-	Cox & Roffey (1977)[7]

Note: Values can vary between studies due to different experimental conditions and analytical techniques.

Signaling and Reaction Pathways

The thermal decomposition of PAN initiates a series of important atmospheric reactions.



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Caption: Primary thermal decomposition pathway of PAN.



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